molecular formula C20H20BrFN2O2 B5912902 1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE

1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE

Cat. No.: B5912902
M. Wt: 419.3 g/mol
InChI Key: GCOXQBBUHWDHRI-UHFFFAOYSA-N
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Description

1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a fluorophenyl group

Preparation Methods

The synthesis of 1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a nucleophilic substitution reaction, where the piperazine ring reacts with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Fluorophenyl Group: The fluorophenyl group is added through a Friedel-Crafts acylation reaction, where the piperazine derivative reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the amide bond and formation of carboxylic acids and amines.

Scientific Research Applications

1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.

    Industry: It is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, leading to the hyperpolarization of nerve endings and resulting in the inhibition of neurotransmission. This mechanism is particularly relevant in the context of its potential use as an antipsychotic or anxiolytic agent.

Comparison with Similar Compounds

1-{4-[4-(2-BROMOBENZOYL)PIPERAZINO]-3-FLUOROPHENYL}-1-PROPANONE can be compared with similar compounds such as:

    1-{4-[4-(4-Bromobenzoyl)piperazin-1-yl]-3-fluorophenyl}ethanone: This compound shares a similar structure but differs in the length of the carbon chain, which can affect its pharmacokinetic properties.

    6-{[4-(4-Bromobenzoyl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one: This compound contains a sulfonyl group, which can influence its chemical reactivity and biological activity.

    3-[4-(2-Bromobenzoyl)piperazino]-1-isopentyl-2-pyrrolidinone: This compound features a pyrrolidinone ring, which can alter its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-[4-(2-bromobenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrFN2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOXQBBUHWDHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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